(R)-tert-Butyl 2-amino-3-methylbutanoate

Description

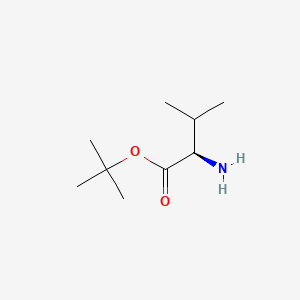

(R)-tert-Butyl 2-amino-3-methylbutanoate is a chiral ester derivative of the branched-chain amino acid 2-amino-3-methylbutanoic acid (valine analog). The compound features:

- A tert-butyl ester group at the carboxylate position, which enhances steric protection and lipophilicity.

- An (R)-configuration at the α-carbon bearing the amino group, critical for enantioselective synthesis or biological activity.

- A methyl branch at the β-carbon (C3), influencing steric and electronic properties.

This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the production of peptidomimetics or prodrugs. The tert-butyl group improves solubility in organic solvents and stabilizes the molecule against hydrolysis during reactions .

Properties

CAS No. |

21691-52-1 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

tert-butyl (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m1/s1 |

InChI Key |

RJBVJBGFJIHJSZ-SSDOTTSWSA-N |

SMILES |

CC(C)C(C(=O)OC(C)(C)C)N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N |

sequence |

V |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Pharmaceutical Intermediates

- Synthesis of Antiviral Agents

- Chiral Auxiliary in Asymmetric Synthesis

Biological Applications

- Biological Activity

- Protein Interaction Studies

- Antiviral Drug Development

- Asymmetric Synthesis Research

Comparison with Similar Compounds

tert-Butyl (3R)-3-Amino-5-methylhexanoate

Key Structural Differences :

- Chain length: Hexanoate (6-carbon backbone) vs. butanoate (4-carbon backbone) in the target compound.

- Amino group position: C3 vs. C2.

- Methyl branch : At C5 vs. C3.

Property Implications :

- Synthetic Utility : The extended chain may facilitate interactions with hydrophobic enzyme pockets or synthetic catalysts. Catalog listings suggest its use in peptide modifications .

| Property | (R)-tert-Butyl 2-amino-3-methylbutanoate | tert-Butyl (3R)-3-Amino-5-methylhexanoate |

|---|---|---|

| Molecular Formula | C₉H₁₉NO₂ | C₁₁H₂₁NO₂ |

| Molecular Weight (g/mol) | 173.26 | 199.29 |

| Solubility (Predicted) | Moderate in organic solvents | High in organic solvents, low in water |

(S)-[(2R,3R,11bR)-...] 2-Amino-3-methylbutanoate Di(4-methylbenzenesulfonate)

Key Structural Differences :

- Counterion : Tosylate salt vs. tert-butyl ester.

- Stereochemistry : Complex polycyclic structure with multiple chiral centers vs. the simpler valine analog.

Property Implications :

- Solubility : The tosylate salt form increases water solubility, aiding purification and formulation.

- Stability : Ionic forms may exhibit higher crystallinity and thermal stability compared to neutral esters.

- Application: Used in the synthesis of alkaloid derivatives, as noted in patent literature for central nervous system-targeting drugs .

| Property | This compound | Tosylate Salt Derivative |

|---|---|---|

| Physical State | Liquid or low-melting solid | Crystalline solid |

| Solubility | Lipophilic | High aqueous solubility |

| Synthetic Role | Intermediate | Final drug salt or purification intermediate |

Enantiomeric Comparison: (S)-tert-Butyl 2-amino-3-methylbutanoate

Key Difference : Opposite configuration at the α-carbon.

Implications :

- Biological Activity : Enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors).

- Synthetic Challenges : Resolution techniques (e.g., chiral chromatography) are required to separate enantiomers.

Research Findings and Trends

- Steric Effects : The tert-butyl group in the target compound reduces hydrolysis rates compared to methyl or benzyl esters, as observed in peptide-coupling reactions .

- Salt vs. Ester Forms : Tosylate salts () are favored in drug formulations for bioavailability, while esters serve as transient protecting groups .

Q & A

Q. Q: What are the recommended synthetic routes for preparing (R)-tert-Butyl 2-amino-3-methylbutanoate with high enantiomeric purity?

A: The compound is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, enzymatic methods using lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer. Post-synthesis, chiral HPLC (e.g., using Chiralpak® AD-H columns) is critical to confirm enantiomeric excess (ee) ≥98%. Ensure inert conditions during synthesis to prevent racemization, especially at the stereogenic center .

Q. Q: How should this compound be stored to maintain stability during peptide synthesis?

A: Store the compound at ≤-20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid exposure to moisture, as the Boc-protected amine is sensitive to acidic or basic conditions. Pre-dry solvents (e.g., DMF or DCM) over molecular sieves before use in coupling reactions .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the role of steric effects in the reactivity of this compound during peptide coupling?

A: Conduct kinetic studies using varying coupling agents (e.g., HATU vs. DCC) and monitor reaction rates via NMR if fluorinated derivatives are used. Computational modeling (DFT) can predict steric hindrance around the α-carbon. Compare yields and diastereomer formation under different conditions to map steric vs. electronic influences .

Contradictions in Reaction Outcomes

Q. Q: How to resolve contradictions in reported yields for Boc-deprotection of this compound?

A: Variability arises from differences in deprotection agents (TFA vs. HCl/dioxane) and reaction times. Optimize by:

Titration : Use 20% TFA in DCM with 1% triisopropylsilane (TIPS) as a scavenger.

Monitoring : Track deprotection via LC-MS at 10-minute intervals.

Temperature Control : Maintain 0°C to minimize side reactions. Cross-validate with literature using identical conditions .

Biochemical Pathway Modulation

Q. Q: How can this compound be used to study enzyme-substrate interactions in peptide-modifying enzymes?

A: Incorporate the compound into model peptides to probe the active site specificity of proteases or transferases. Use fluorescence polarization assays with labeled substrates to measure binding affinities (). Compare kinetic parameters () with non-methylated analogs to assess steric effects on catalysis .

Safety and Hazard Mitigation

Q. Q: What safety protocols are essential when handling this compound in large-scale reactions?

A: Despite no classified hazards (GHS), follow standard precautions:

- Use explosion-proof equipment in ventilated fume hoods.

- Ground glassware to prevent static discharge during transfers.

- Equip labs with spill kits containing vermiculite for neutralization. Reference SDS guidelines for structurally related tert-butyl compounds for emergency protocols .

Advanced Analytical Troubleshooting

Q. Q: How to address baseline separation challenges in chiral analysis of this compound?

A: If HPLC fails, employ supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralcel® OD-H). Adjust CO/co-solvent ratios (e.g., methanol with 0.1% diethylamine) to improve resolution. Validate with spiked racemic samples to confirm method robustness .

Applications in Drug Discovery

Q. Q: What strategies enhance the bioavailability of peptides containing this compound?

A: Modify adjacent residues to balance lipophilicity (e.g., replace polar groups with tert-butyl esters). Use in silico tools (e.g., SwissADME) to predict logP and solubility. Validate with in vitro Caco-2 permeability assays and compare with control peptides lacking the methylbutanoate moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.